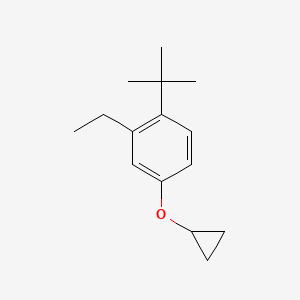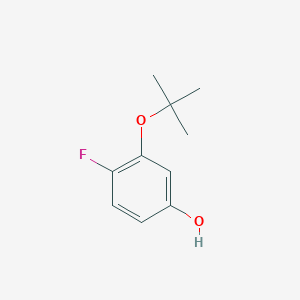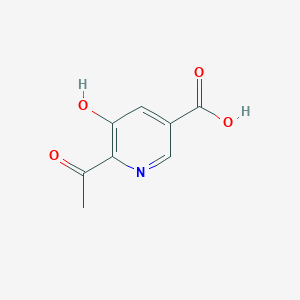
2-Tert-butoxy-6-cyclopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-6-cyclopropoxybenzamide is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzamide core. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-cyclopropoxybenzamide typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method involves the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide . The reaction conditions are generally mild, and the process is carried out under aqueous conditions to ensure the stability of the tert-butyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-cyclopropoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: NaOH, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Tert-butoxy-6-cyclopropoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-6-chloropyridine: Similar in structure but contains a pyridine ring instead of a benzamide core.
Tert-butyl 2-{[(tert-butoxy)carbonyl]oxy}-6-hydroxybenzoate: Contains a tert-butoxycarbonyl group and a hydroxybenzoate moiety.
Uniqueness
2-Tert-butoxy-6-cyclopropoxybenzamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-11-6-4-5-10(12(11)13(15)16)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H2,15,16) |
InChI Key |
IWZPKOJOEBPVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















